N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

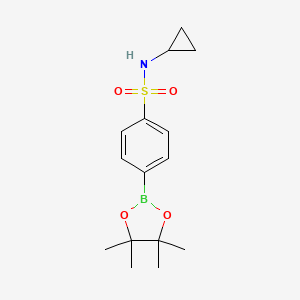

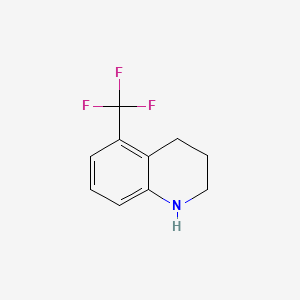

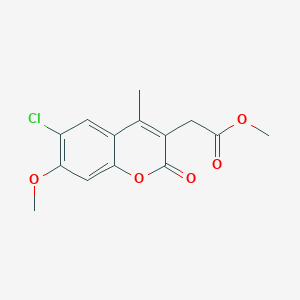

N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide is a chemical compound with the molecular formula C₁₃H₁₀ClFN₂O and a molecular weight of approximately 281.14 g/mol . It belongs to the class of acylamides and exhibits interesting properties due to its aromatic ring substitutions.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide consists of an aromatic ring system with substituents. The chlorine and fluorine atoms are attached to the phenyl ring, and the amide group is linked to the amino group. The compound’s 3D structure can be visualized as a compact arrangement of atoms in space .

Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, it can participate in typical amide reactions, such as hydrolysis, amidation, and acylation. These reactions can modify its functional groups and lead to the formation of related derivatives .

Physical And Chemical Properties Analysis

Scientific Research Applications

Chemical Synthesis and Pharmaceutical Applications

N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide appears to be structurally related to various synthetic compounds investigated for their pharmacological potential. One study discusses non-fentanil novel synthetic opioid receptor agonists, particularly N-substituted benzamides and acetamides, developed initially by the Upjohn Company. These compounds, including N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide, have been the subject of detailed reviews concerning their chemistry and pharmacology. The study emphasizes the importance of international early warning systems in tracking emerging psychoactive substances, facilitating the collection of relevant data for detailed risk assessments, and providing drug metabolism and pharmacokinetic data to ensure early detection in toxicological samples. It also recommends considering the determination of configuration in detection methods, as stereochemistry significantly affects potency (Sharma et al., 2018).

Environmental Toxicology and Chemometrics

Although not directly related to N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide, another study conducted a scientometric review of global trends and gaps in studies about the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). This review used quantitative visualization to summarize information about the development of the field of 2,4-D toxicology and mutagenicity. The study provides insights into the specific characteristics of 2,4-D toxicity and mutagenicity, highlighting the need for future research to focus on molecular biology, gene expression assessment, and pesticide degradation studies. Such scientometric analyses help in understanding global trends in toxicology and mutagenicity, contributing to future research efforts in related chemical compounds (Zuanazzi et al., 2020).

Chemical Properties and Synthesis Pathways

A paper on the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, offers insights into practical synthesis methods for compounds structurally similar to N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide. The study discusses the challenges and limitations of existing synthesis methods and proposes alternative approaches, emphasizing the importance of practical and cost-effective synthesis in large-scale production. This research provides valuable information for the chemical synthesis and large-scale production of related compounds (Qiu et al., 2009).

Mechanism of Action

The exact mechanism of action for N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide depends on its intended application. As an intermediate, it contributes to the synthesis of disperse textile dyes and color photography couplers. Further studies are needed to explore its specific biological or pharmacological mechanisms .

Safety and Hazards

properties

IUPAC Name |

N-(3-amino-4-chlorophenyl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFN2O/c14-11-6-5-10(7-12(11)16)17-13(18)8-1-3-9(15)4-2-8/h1-7H,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZIWASFFLYWRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Difluoromethyl)thio]aniline hydrochloride](/img/structure/B1355747.png)

![Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1355756.png)

![1-[4-(Pyrrolidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1355758.png)

![{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1355777.png)